BenchChemオンラインストアへようこそ!

N-(3-(1H-pyrazol-3-yl)phenyl)-2-(4-fluorophenyl)acetamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

This compound is a critical template for kinase inhibitor SAR libraries. The 4-fluorophenyl group (Hansch π=+0.14) provides optimal lipophilicity for aqueous solubility and reduced non-specific binding versus chloro/bromo analogs. The meta-pyrazole-phenyl connectivity offers a distinct vector angle for ATP-binding pocket occupancy. Insist on a Certificate of Analysis with tautomeric ratio (¹H-NMR integration) — regioisomeric ambiguity between 3-yl and 5-yl forms directly impacts biological interpretation. Use as a reference standard when benchmarking halogen-substituted analogs in the N-(3-(1H-pyrazol-3-yl)phenyl)acetamide series.

Molecular Formula C17H14FN3O
Molecular Weight 295.31
CAS No. 1206992-21-3
Cat. No. B3046177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-pyrazol-3-yl)phenyl)-2-(4-fluorophenyl)acetamide
CAS1206992-21-3
Molecular FormulaC17H14FN3O
Molecular Weight295.31
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)F)C3=CC=NN3
InChIInChI=1S/C17H14FN3O/c18-14-6-4-12(5-7-14)10-17(22)20-15-3-1-2-13(11-15)16-8-9-19-21-16/h1-9,11H,10H2,(H,19,21)(H,20,22)
InChIKeyXWERWFXDGBGNDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Overview of N-(3-(1H-pyrazol-3-yl)phenyl)-2-(4-fluorophenyl)acetamide (CAS 1206992-21-3)


N-(3-(1H-pyrazol-3-yl)phenyl)-2-(4-fluorophenyl)acetamide (CAS 1206992-21-3) is a synthetic pyrazole-phenylacetamide hybrid with the molecular formula C17H14FN3O and a molecular weight of 295.31 g/mol . The compound features a 1H-pyrazol-3-yl moiety linked via a meta-substituted phenyl ring to a 2-(4-fluorophenyl)acetamide group. It belongs to a broader class of N-aryl-N-(1H-pyrazol-3-yl)acetamide derivatives that have been explored for pharmacological applications, including AT1 receptor antagonism [1]. This compound is primarily offered by research chemical suppliers as a building block or screening compound, and its structural features—particularly the 4-fluorophenyl substituent and the meta-phenyl-pyrazole connectivity—distinguish it from close regioisomeric and halogen-substituted analogs.

Why N-(3-(1H-pyrazol-3-yl)phenyl)-2-(4-fluorophenyl)acetamide Cannot Be Interchanged with Generic Pyrazole Acetamides


Substituting N-(3-(1H-pyrazol-3-yl)phenyl)-2-(4-fluorophenyl)acetamide with a generic pyrazole acetamide or a close structural analog carries defined risks rooted in regiochemistry, halogen identity, and phenyl substitution pattern. The 3-yl versus 5-yl pyrazole connectivity influences both the compound's tautomeric equilibrium and its interaction with biological targets, as evidenced by the critical role of acetylamino substituents on regioselective arylation of unsymmetrical pyrazoles [1]. Additionally, the 4-fluorophenyl group imparts distinct electronic and lipophilic properties compared to chloro, bromo, or unsubstituted phenyl analogs, affecting target binding and metabolic stability. The meta-substitution on the central phenyl ring further differentiates this compound from para-substituted isomers, which can exhibit markedly different three-dimensional conformations and thus divergent pharmacology. These factors collectively make generic substitution unreliable without confirmatory comparative data.

Quantitative Differentiation Evidence for N-(3-(1H-pyrazol-3-yl)phenyl)-2-(4-fluorophenyl)acetamide (CAS 1206992-21-3) Against Closest Analogs


Meta- vs. Para-Phenyl Connectivity: Regiochemical Impact on Molecular Topology for Target Engagement

N-(3-(1H-pyrazol-3-yl)phenyl)-2-(4-fluorophenyl)acetamide (CAS 1206992-21-3) bears the pyrazole at the meta position of the central phenyl ring. By contrast, the para-substituted analog 2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide (CAS not specified, but structurally confirmed) places the pyrazole at the para position. The meta configuration introduces a kinked molecular geometry, whereas the para isomer adopts a more linear topology . While no head-to-head biochemical comparison is publicly available for these two specific compounds, class-level inference from pyrazole-phenylacetamide kinase inhibitor series indicates that meta vs. para connectivity can alter the dihedral angle between the pyrazole and phenyl rings by approximately 30–60°, directly affecting ATP-binding pocket complementarity [1].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

4-Fluorophenyl vs. 2-Chlorophenyl Substituent: Physicochemical Property Differentiation

The target compound contains a 4-fluorophenylacetamide moiety. Its closest cataloged analog, 2-(2-chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide (CAS 1192579-58-0), replaces the 4-fluorophenyl group with a 2-chlorophenyl group . The 4-fluorophenyl substituent has a Hansch π constant of +0.14 (indicating modest lipophilicity), while the 2-chlorophenyl group has a π constant of +0.71 (significantly more lipophilic). Additionally, fluorine acts as a weak H-bond acceptor (Class I) whereas chlorine can engage in halogen bonding (σ-hole interactions), potentially leading to divergent target engagement profiles [1]. Molecular weight differs by 15.8 g/mol (F vs. Cl), and calculated logP values are expected to differ by approximately 0.5–0.8 log units based on fragment-based calculations, although experimentally measured logP data for this specific pair are not published.

Physicochemical Profiling logP Halogen Bonding

Pyrazole Tautomerism: 3-yl vs. 5-yl Regioisomeric Ambiguity and Its Procurement Implications

The compound is cataloged under CAS 1206992-21-3 as N-(3-(1H-pyrazol-3-yl)phenyl)-2-(4-fluorophenyl)acetamide, but some vendor listings report the IUPAC name as 2-(4-fluorophenyl)-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide, indicating tautomeric/regioisomeric ambiguity between the 3-yl and 5-yl positions of the 1H-pyrazole ring . In unsymmetrical 1H-pyrazoles, the 3- and 5-positions are chemically equivalent due to rapid prototropic tautomerism in solution; however, in the solid state or upon N-substitution, the two positions become distinct. The EJMC 2011 study by Deprez-Poulain et al. demonstrated that acetylamino substituents critically influence the regioselectivity of arylation on the pyrazole ring during synthesis [1]. For procurement, this means that material sourced as the '3-yl' compound may exist as an equilibrium mixture of 3-yl and 5-yl tautomers in solution, potentially confounding biological assay interpretation unless the batch is analytically characterized by 1H-NMR or HPLC to confirm tautomeric composition.

Tautomerism Regiochemistry Analytical Chemistry

Hydrogen Bond Donor/Acceptor Profile Relative to Unsubstituted Acetamide Core

The target compound N-(3-(1H-pyrazol-3-yl)phenyl)-2-(4-fluorophenyl)acetamide possesses two hydrogen bond donors (pyrazole NH and amide NH) and three hydrogen bond acceptors (amide carbonyl, pyrazole N, and fluorine). Its simpler core analog, N-(3-(1H-pyrazol-3-yl)phenyl)acetamide (CAS 197093-24-6, MW 201.22), lacks the 4-fluorophenylmethyl group and has only one HBD (pyrazole NH) and two HBA (amide carbonyl and pyrazole N) . The additional phenyl ring and fluorine atom in the target compound increase molecular complexity (heavy atom count: 22 vs. 15) and provide an additional aromatic ring for π-stacking interactions with target proteins, a feature absent in the simpler core. This scaffold is recognized as a privileged template for fragment-based drug discovery (FBDD) and SAR library generation .

Hydrogen Bonding Drug-likeness Fragment-Based Drug Discovery

Optimal Research and Industrial Application Scenarios for N-(3-(1H-pyrazol-3-yl)phenyl)-2-(4-fluorophenyl)acetamide


Kinase Inhibitor Hit-to-Lead SAR Libraries Requiring Defined 4-Fluorophenyl Pharmacophore

Based on the compound's structural features—specifically the 4-fluorophenyl moiety attached via an acetamide linker to a meta-pyrazole-phenyl scaffold—this compound is suited as a core template for generating kinase inhibitor SAR libraries. The 4-fluorophenyl group serves as a probe for hydrophobic pocket occupancy in ATP-binding sites, while the meta-pyrazole connectivity offers a distinct vector angle compared to para-substituted analogs [1]. The compound's molecular weight (295.31) places it within lead-like chemical space, and its hydrogen bond donor/acceptor profile supports target engagement with kinase hinge regions. Procurement priority should be given to this compound when the SAR hypothesis requires systematic variation of the phenylacetamide portion while maintaining the meta-pyrazole-phenyl core connectivity [2].

Physicochemical Comparator Studies for Halogen-Substituted Pyrazole Acetamide Series

The 4-fluorophenyl substituent imparts lower lipophilicity (Hansch π = +0.14) compared to chloro (π = +0.71) or bromo (π = +0.86) analogs [1]. This makes CAS 1206992-21-3 the preferred choice when aqueous solubility and reduced non-specific protein binding are critical assay parameters. It serves as a reference compound for benchmarking the impact of halogen substitution on logP, solubility, and target engagement within the N-(3-(1H-pyrazol-3-yl)phenyl)acetamide series [2].

Analytical Method Development for Pyrazole Tautomer Characterization

The documented regioisomeric ambiguity between the 3-yl and 5-yl pyrazole forms [1] makes this compound a valuable reference standard for developing NMR or HPLC methods to characterize tautomeric composition in pyrazole-containing screening compounds. Procurement of this compound with certificate of analysis specifying tautomeric ratio (via 1H-NMR integration of pyrazole C-H signals) can support QC method development for compound libraries where tautomeric state affects biological interpretation. The synthesis methodology described by Deprez-Poulain et al. (2011) provides a framework for understanding the regiochemical outcome [2].

AT1 Receptor Antagonist Scaffold Exploration

The EJMC 2011 study demonstrated that N-aryl-N-(1H-pyrazol-3-yl)acetamide derivatives, accessed via Ullmann-type copper-catalyzed reactions, can serve as novel AT1 receptor antagonists [1]. The target compound, bearing a 4-fluorophenyl group, represents a specific chemotype within this series. While no published IC50 or Ki data are available for this exact compound against AT1 receptor, the class-level evidence supports its use as a building block for exploring structure-activity relationships around the AT1 receptor pharmacophore, particularly given the known preference of AT1 antagonists for fluorinated biphenyl or phenyl substituents [2].

Quote Request

Request a Quote for N-(3-(1H-pyrazol-3-yl)phenyl)-2-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.